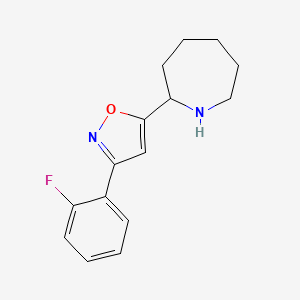

5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole

Description

Propriétés

IUPAC Name |

5-(azepan-2-yl)-3-(2-fluorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c16-12-7-4-3-6-11(12)14-10-15(19-18-14)13-8-2-1-5-9-17-13/h3-4,6-7,10,13,17H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRWJJFDVOZCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC(=NO2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Synthetic Routes for Isoxazole Core Formation:

| Route | Description | Key Reagents | Advantages |

|---|---|---|---|

| a | Copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal alkynes | Nitrile oxides, terminal alkynes, Cu(I) catalyst | Rapid, regioselective, high yield |

| b | p-Tosylalcohol-catalyzed reaction of propargylic alcohols with N-protected hydroxylamines followed by detosylation | Propargylic alcohol, hydroxylamine derivatives | Mild conditions, selective |

| c | One-pot three-component synthesis from aldehydes and alkynes using deep eutectic solvents | Aldehydes, alkynes, choline chloride:urea | Environmentally benign, recyclable solvents |

| d | Conversion of aldoximes to nitrile oxides using hydroxy(tosyloxy)iodobenzene (HTIB) followed by cycloaddition | Aldoximes, HTIB, alkynes | Stable reagents, easy handling |

| e | One-pot reaction involving terminal alkynes, n-BuLi, aldehydes, iodine, and hydroxylamine | Terminal alkynes, n-BuLi, aldehydes, I2, NH2OH | Regioselective, one-pot |

These methods provide a foundation for constructing the isoxazole ring with various substituents including fluorinated phenyl groups.

Specific Preparation Methods for Fluorinated Isoxazoles

The incorporation of fluorinated groups such as 2-fluorophenyl into isoxazoles often requires specialized approaches due to the electron-withdrawing nature of fluorine and the need for regioselectivity.

Fluorinated Isoxazole Synthesis Techniques:

Halogenoxime Cycloaddition: Halogenoximes serve as nitrile oxide precursors in [3+2] cycloaddition with alkynes bearing fluorinated substituents. For example, the reaction of chloroximes with fluorinated alkenes or alkynes in the presence of bases like NaHCO3 in ethyl acetate solvent yields 5-fluoroalkyl isoxazoles with good regioselectivity and yields up to 69% on a multigram scale.

Late-Stage Deoxofluorination: Hydroxymethyl or formyl derivatives of isoxazoles can be converted to fluoromethyl or difluoromethyl isoxazoles via deoxofluorination reagents, enabling the introduction of fluorine atoms at the 5-position post ring formation.

Nucleophilic Substitution on 5-Bromomethyl Isoxazoles: This method allows substitution of bromomethyl groups with fluorine nucleophiles to yield fluorinated isoxazoles more conveniently than direct cycloaddition methods.

Ruppert–Prakash Reagent Reaction: Isoxazole-5-carbaldehydes react with this reagent to form trifluoromethylated hydroxyethyl isoxazoles, expanding the chemical space of fluorinated isoxazoles.

These approaches are adaptable to synthesize this compound by selecting appropriate fluorinated precursors and azepane-containing alkynes or nitrile oxides.

Preparation of this compound: Proposed Synthetic Route

Based on the literature and known methodologies, the preparation of this compound can be envisioned through the following steps:

Step 1: Synthesis of 2-Fluorophenyl-Substituted Alkyne

- Starting from 2-fluorobromobenzene, perform Sonogashira coupling with a terminal alkyne to introduce the alkyne functionality attached to the 2-fluorophenyl ring.

Step 2: Preparation of Azepan-2-yl-Substituted Nitrile Oxide

- Generate the nitrile oxide intermediate from an azepane-containing oxime precursor via halogenation (e.g., chlorination) followed by base-induced dehydrohalogenation.

Step 3: [3+2] Cycloaddition

- React the azepan-2-yl nitrile oxide with the 2-fluorophenyl alkyne under mild conditions (e.g., in ethyl acetate with NaHCO3) to form the isoxazole ring, regioselectively yielding this compound.

Step 4: Purification and Characterization

- Purify the product by vacuum distillation or chromatography.

- Characterize by NMR, MS, and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Reaction Parameters and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | 2-Fluorobromobenzene, terminal alkyne, Pd catalyst, CuI, base | 70-85 | High regioselectivity for aryl-alkyne formation |

| 2 | Nitrile Oxide Generation | Azepane-2-carbaldehyde oxime, N-chlorosuccinimide or similar chlorinating agent, base | 75-90 | Formation of halogenoxime intermediate |

| 3 | [3+2] Cycloaddition | Halogenoxime, 2-fluorophenyl alkyne, NaHCO3, EtOAc, room temperature | 65-75 | Regioselective formation of isoxazole ring |

| 4 | Purification | Vacuum distillation or column chromatography | - | Purity >95% |

Research Findings and Analysis

The regioselectivity in the cycloaddition step is critical and can be influenced by the nature of substituents on both the nitrile oxide and the alkyne. Electron-withdrawing fluorine on the phenyl ring directs the regioselectivity favorably for the desired isoxazole substitution pattern.

The use of mild bases like NaHCO3 and solvents such as ethyl acetate enhances product yield and minimizes side reactions such as nitrile oxide dimerization.

Multigram scale synthesis has been demonstrated for similar fluorinated isoxazoles, indicating the scalability of these methods.

Alternative green chemistry approaches, such as deep eutectic solvents and ultrasound irradiation, have been reported for isoxazole synthesis but require adaptation for fluorinated and azepane-substituted substrates.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the isoxazole ring.

Reduction: Reduction reactions could target the isoxazole ring or the fluorophenyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Isoxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent. The presence of the fluorophenyl group suggests possible interactions with biological targets, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain molecular targets, while the isoxazole ring might contribute to the compound’s overall stability and reactivity.

Comparaison Avec Des Composés Similaires

Key analogs for comparison (from evidence) :

5-(2-Fluorophenyl)-3-phenylisoxazole (): Differs at position 5 (phenyl vs. azepane) and position 3 (phenyl vs. 2-fluorophenyl).

3-(4-Fluorophenyl)isoxazole (): Substituted at position 3 with a para-fluorophenyl group. The ortho-fluoro substitution in the target compound may increase steric hindrance and alter dipole interactions.

Physicochemical Properties

Enzyme Inhibition (Glutathione-Dependent Enzymes) :

- Hypothesized Target Activity : The 2-fluorophenyl group in the target compound may enhance steric hindrance, reducing binding affinity compared to para-substituted analogs. Conversely, the azepane’s flexibility could improve interactions with enzyme active sites, depending on the target .

Antimicrobial Potential:

- Analogs with 2-fluorophenyl groups () demonstrated antimicrobial activity, suggesting the target compound may share similar properties. The azepane’s bulk could modulate membrane permeability or target specificity .

Crystallographic and Conformational Insights

- Planarity : Isoxazole derivatives with para-substituted aryl groups (e.g., 5-(4-fluorophenyl)-3-phenylisoxazole) exhibit near-planar conformations, while ortho-substituted analogs (e.g., target compound) may show deviations due to steric clashes between fluorine and adjacent groups .

- Azepane Conformation : The seven-membered ring likely adopts a chair-like or twisted conformation, increasing molecular volume compared to smaller substituents like methyl or phenyl .

Activité Biologique

5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an isoxazole ring, an azepane moiety, and a fluorophenyl group, which contribute to its unique chemical reactivity and biological profile. The presence of fluorine in the phenyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the molecule.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

- Anti-inflammatory Activity : Studies on isoxazole derivatives have shown significant anti-inflammatory effects. For instance, certain substituted isoxazoles demonstrated substantial inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. Compounds with similar structures have been reported to achieve up to 76% edema inhibition in animal models .

- Antimicrobial Properties : Isoxazole derivatives have also been explored for their antimicrobial activities. A review highlighted that various isoxazole compounds exhibit potent antibacterial and antifungal effects, making them suitable candidates for further development as antimicrobial agents .

- Antitumor Activity : The anticancer potential of isoxazole derivatives has been documented in multiple studies. For example, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Case Studies

Several case studies illustrate the biological efficacy of isoxazole derivatives:

- Study on Anti-inflammatory Effects : A study synthesized thirteen substituted isoxazole derivatives and evaluated their anti-inflammatory activity through COX inhibition assays. Compounds 5b, 5c, and 5d showed strong binding affinities to COX-2 with values around -8.7 kcal/mol, indicating potential as anti-inflammatory agents .

- Immunomodulatory Effects : Another investigation into immunoregulatory properties found that some isoxazole derivatives could modulate immune responses by affecting cytokine production and lymphocyte proliferation. This suggests that they may serve as immunosuppressive agents in certain therapeutic contexts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications in the azepane or aromatic substituents can significantly influence potency and selectivity against specific biological targets.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5b | Isoxazole + Azepane | Anti-inflammatory |

| 5c | Isoxazole + Fluorophenyl | Antitumor |

| 5d | Isoxazole + Azepane | Immunomodulatory |

Q & A

Q. What are the recommended synthetic routes for 5-(Azepan-2-yl)-3-(2-fluorophenyl)isoxazole, and how can reaction conditions be optimized?

The synthesis of isoxazole derivatives typically involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes or enamines. For analogs like 3-phenylisoxazole derivatives, optimization of reaction temperature (e.g., 120°C under nitrogen), solvent selection (dry DMF or ethanol), and catalysts (e.g., sodium metabisulfite) are critical for yield improvement . Recrystallization using ethanol and purity validation via TLC (e.g., toluene/ethyl acetate/water solvent systems) are standard post-synthesis steps . For azepane-substituted isoxazoles, functionalizing the azepane ring prior to cyclization may reduce steric hindrance and improve regioselectivity.

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- NMR : and NMR can resolve the azepane ring conformation, fluorine coupling in the 2-fluorophenyl group, and isoxazole ring proton shifts.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the fluorophenyl and azepane moieties.

- X-ray Crystallography : Used to determine bond angles and spatial arrangement of substituents, as demonstrated for structurally similar 5-(3-methoxyphenyl)-3-phenylisoxazole derivatives .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity, especially for detecting byproducts from incomplete cyclization .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be experimentally determined?

- Solubility : Perform shake-flask assays in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-spectrophotometry or HPLC quantification.

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC. For fluorinated compounds, hydrolytic stability in aqueous media is critical due to potential fluorine-mediated electronic effects .

- Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess melting points and decomposition profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Core Modifications : Synthesize analogs with variations in the azepane ring (e.g., ring size, substituents) and fluorophenyl group (e.g., meta/para-fluoro isomers).

- Biological Assays : Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR-based binding assays. For CNS targets, assess blood-brain barrier permeability via PAMPA-BBB models.

- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes, focusing on fluorine’s electrostatic interactions and azepane’s conformational flexibility .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies for this compound?

- Metabolic Stability : Perform liver microsome assays (human/rodent) to identify rapid clearance pathways. Modify the azepane ring with methyl groups to block oxidative metabolism.

- Protein Binding : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust free drug concentrations in pharmacokinetic models.

- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability if poor solubility is observed in vivo .

Q. How can computational methods predict the compound’s reactivity in catalytic systems or metabolic pathways?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Fluorine’s electron-withdrawing effect may direct metabolism to the azepane ring.

- MD Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.

- QSAR Models : Train models using datasets of fluorinated isoxazoles to correlate substituent effects with metabolic half-lives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral azepane derivatives?

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphates) during azepane ring formation.

- Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases) for racemic mixtures.

- Process Control : Monitor reaction progress via inline FTIR to detect kinetic resolution intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.